molecular formula C11H16N2 B11762642 [1-(4-Pyridyl)cyclopentyl]methanamine

[1-(4-Pyridyl)cyclopentyl]methanamine

Cat. No.: B11762642
M. Wt: 176.26 g/mol
InChI Key: JNJHXKXEUHWJED-UHFFFAOYSA-N
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Description

[1-(4-Pyridyl)cyclopentyl]methanamine: is an organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . This compound features a cyclopentane ring substituted with a pyridyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Pyridyl)cyclopentyl]methanamine typically involves the reaction of cyclopentanone with 4-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Pyridyl)cyclopentyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary or tertiary amines

    Substitution: Substituted amines

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Pyridyl)cyclopentyl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including its role as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of [1-(4-Pyridyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

(1-pyridin-4-ylcyclopentyl)methanamine

InChI

InChI=1S/C11H16N2/c12-9-11(5-1-2-6-11)10-3-7-13-8-4-10/h3-4,7-8H,1-2,5-6,9,12H2

InChI Key

JNJHXKXEUHWJED-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CC=NC=C2

Origin of Product

United States

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